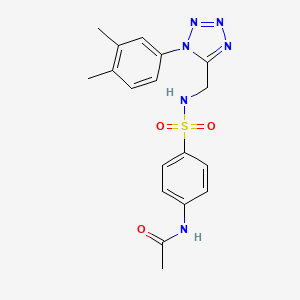![molecular formula C7H7N3O5 B2865260 N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine CAS No. 446830-14-4](/img/structure/B2865260.png)
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine is a unique and complex organic compound that features a combination of glycine and a pyrimidinone derivative. This compound has captured the interest of scientists due to its distinctive structure and potential applications in various fields, including chemistry, biology, and medicine. It is known for its reactivity and involvement in a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine typically involves the reaction of glycine with a pyrimidinone derivative. One common method includes:
Condensation Reaction: : Glycine is reacted with 2,4,6-trioxotetrahydropyrimidine under acidic or basic conditions to facilitate the formation of the desired compound.
Purification: : The product is then purified using crystallization or chromatographic techniques to ensure its purity.
Industrial Production Methods
Industrial production of this compound may involve scalable techniques such as continuous flow synthesis, which allows for the efficient production of large quantities. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction can occur in the presence of reducing agents such as sodium borohydride.
Substitution: : Substitution reactions can take place at the glycine or pyrimidinone moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: : Conditions typically involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine has a wide range of applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Studied for its potential role in biochemical pathways and as a probe in biological assays.
Medicine: : Investigated for its therapeutic potential, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: : Applied in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism by which N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine exerts its effects involves interaction with specific molecular targets. It can:
Bind to enzymes: : Modulating their activity and influencing biochemical pathways.
Interact with receptors: : Affecting cellular signaling and function.
Participate in metabolic pathways: : Acting as a substrate or inhibitor, thereby altering metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4,6-trioxo-1,2,3,6-tetrahydropyrimidin-5-yl)acetamide
N-(2,4,6-trioxo-1,2,3,6-tetrahydropyrimidin-5-yl)propanoic acid
N-(2,4,6-trioxo-1,2,3,6-tetrahydropyrimidin-5-yl)butanoic acid
Uniqueness
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine stands out due to its unique combination of glycine and pyrimidinone moieties, which confer distinct reactivity and potential biological activity. Unlike its analogs, this compound shows a higher propensity for certain chemical reactions, making it particularly valuable in research and industrial applications.
Eigenschaften
IUPAC Name |
2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1H,2H2,(H,11,12)(H3,9,10,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPFFYIILVLZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=CC1=C(NC(=O)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2865177.png)

![(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2865182.png)


![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)
![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2865188.png)
![N-cyclohexyl-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2865190.png)

![Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2865193.png)

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)
